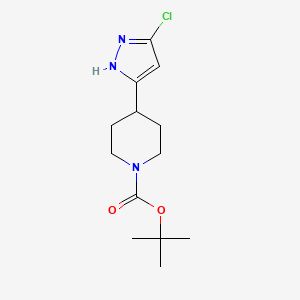
N-(2-Hydroxycyclopentyl)-N,5-dimethylthiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Hydroxycyclopentyl)-N,5-dimethylthiophene-2-carboxamide, also known as CP-544326, is a selective antagonist of the α7 nicotinic acetylcholine receptor. It is a potential therapeutic agent for the treatment of various neurological disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
Mecanismo De Acción
N-(2-Hydroxycyclopentyl)-N,5-dimethylthiophene-2-carboxamide is a selective antagonist of the α7 nicotinic acetylcholine receptor. The α7 receptor is widely distributed in the brain and is involved in various cognitive and behavioral functions. N-(2-Hydroxycyclopentyl)-N,5-dimethylthiophene-2-carboxamide binds to the α7 receptor and blocks its activation by acetylcholine, which leads to a reduction in the release of various neurotransmitters, including dopamine, glutamate, and GABA. This results in an improvement in cognitive function and a reduction in the symptoms of various neurological disorders.
Biochemical and Physiological Effects:
N-(2-Hydroxycyclopentyl)-N,5-dimethylthiophene-2-carboxamide has been shown to have various biochemical and physiological effects in animal models and human studies. In animal studies, N-(2-Hydroxycyclopentyl)-N,5-dimethylthiophene-2-carboxamide has been shown to improve cognitive function, reduce the production of amyloid-beta peptides, reduce inflammation, and increase neurogenesis. In human studies, N-(2-Hydroxycyclopentyl)-N,5-dimethylthiophene-2-carboxamide has been shown to improve cognitive function, reduce the positive symptoms of schizophrenia, and improve attention in ADHD.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-Hydroxycyclopentyl)-N,5-dimethylthiophene-2-carboxamide has several advantages for lab experiments. It is a selective antagonist of the α7 nicotinic acetylcholine receptor, which makes it a valuable tool for studying the role of this receptor in various neurological disorders. It has also been extensively studied in animal models and human studies, which provides a wealth of data for further research. However, N-(2-Hydroxycyclopentyl)-N,5-dimethylthiophene-2-carboxamide has some limitations for lab experiments. It has a short half-life and is rapidly metabolized, which makes it difficult to maintain a steady concentration in the bloodstream. It also has a narrow therapeutic window, which makes it difficult to determine the optimal dose for therapeutic applications.
Direcciones Futuras
There are several future directions for research on N-(2-Hydroxycyclopentyl)-N,5-dimethylthiophene-2-carboxamide. One direction is to investigate its potential therapeutic applications in other neurological disorders, such as Parkinson's disease and multiple sclerosis. Another direction is to develop more potent and selective α7 nicotinic acetylcholine receptor antagonists for therapeutic use. Additionally, further studies are needed to determine the optimal dose and dosing regimen for N-(2-Hydroxycyclopentyl)-N,5-dimethylthiophene-2-carboxamide in various neurological disorders. Finally, more studies are needed to investigate the long-term safety and efficacy of N-(2-Hydroxycyclopentyl)-N,5-dimethylthiophene-2-carboxamide in humans.
Métodos De Síntesis
The synthesis of N-(2-Hydroxycyclopentyl)-N,5-dimethylthiophene-2-carboxamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 2-bromocyclopentanone with methylmagnesium bromide to obtain 2-methylcyclopentanone. The second step involves the reaction of 2-methylcyclopentanone with thioacetamide to obtain 2-methylthiophene-3-carboxaldehyde. The third step involves the reaction of 2-methylthiophene-3-carboxaldehyde with methylmagnesium bromide to obtain 2-methylthiophene-3-carboxylic acid. The final step involves the reaction of 2-methylthiophene-3-carboxylic acid with 2-hydroxycyclopentanone in the presence of thionyl chloride to obtain N-(2-Hydroxycyclopentyl)-N,5-dimethylthiophene-2-carboxamide.
Aplicaciones Científicas De Investigación
N-(2-Hydroxycyclopentyl)-N,5-dimethylthiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders. In Alzheimer's disease, N-(2-Hydroxycyclopentyl)-N,5-dimethylthiophene-2-carboxamide has been shown to improve cognitive function and reduce the production of amyloid-beta peptides, which are implicated in the pathogenesis of the disease. In schizophrenia, N-(2-Hydroxycyclopentyl)-N,5-dimethylthiophene-2-carboxamide has been shown to improve cognitive function and reduce the positive symptoms of the disease. In ADHD, N-(2-Hydroxycyclopentyl)-N,5-dimethylthiophene-2-carboxamide has been shown to improve attention and reduce impulsivity.
Propiedades
IUPAC Name |
N-(2-hydroxycyclopentyl)-N,5-dimethylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-8-6-7-11(16-8)12(15)13(2)9-4-3-5-10(9)14/h6-7,9-10,14H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSHJBALIAEDRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N(C)C2CCCC2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Hydroxycyclopentyl)-N,5-dimethylthiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2626539.png)

![2-[4-(dimethylamino)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2626542.png)
![3-Methoxy-N-methyl-N-[[1-(6-methylpyrazin-2-yl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2626543.png)


![2-Chloro-1-[3-(furan-2-yl)-7-oxa-2-azaspiro[3.5]nonan-2-yl]propan-1-one](/img/structure/B2626547.png)
![1,7-dimethyl-8-(2-methylphenyl)-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2626548.png)

![N-(4-Hydroxybutan-2-yl)-N-[(4-methoxy-3,5-dimethylphenyl)methyl]prop-2-enamide](/img/structure/B2626551.png)

![ethyl 4-methyl-2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B2626553.png)
